Propane, 2,3,3-trichloro-1,1,1-trifluoro-
Overview
Description
Propane, 2,3,3-trichloro-1,1,1-trifluoro- is a halogenated hydrocarbon with the molecular formula C₃H₂Cl₃F₃ and a molecular weight of 201.402 g/mol . This compound is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties.
Scientific Research Applications
Propane, 2,3,3-trichloro-1,1,1-trifluoro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to halogenated hydrocarbons.
Medicine: Explored for its potential use in the development of pharmaceuticals, especially those requiring halogenated intermediates.
Mechanism of Action
Target of Action
Similar compounds have been noted to interact with various biological targets, such as enzymes or receptors, leading to changes in cellular processes .
Mode of Action
It’s known that halogenated hydrocarbons can interact with biological systems in various ways, often involving the disruption of lipid membranes or interference with specific enzymes or receptors .
Biochemical Pathways
Halogenated hydrocarbons are generally lipophilic and can integrate into lipid bilayers, potentially disrupting cellular functions .
Pharmacokinetics
Similar halogenated compounds are often absorbed through inhalation or skin contact, distributed throughout the body due to their lipophilic nature, metabolized in the liver, and excreted via the kidneys .
Result of Action
Exposure to similar halogenated hydrocarbons can lead to a variety of effects, ranging from cellular damage due to lipid membrane disruption to potential neurotoxic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Propane, 2,3,3-trichloro-1,1,1-trifluoro-. For instance, temperature and pH can affect the compound’s stability and reactivity . Furthermore, the presence of other chemicals in the environment can influence its behavior and effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propane, 2,3,3-trichloro-1,1,1-trifluoro- can be synthesized through the halogenation of propane derivatives. One common method involves the reaction of trifluoropropene with chlorine under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete halogenation.
Industrial Production Methods
In industrial settings, the production of propane, 2,3,3-trichloro-1,1,1-trifluoro- often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and precise temperature control to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Propane, 2,3,3-trichloro-1,1,1-trifluoro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex fluorinated and chlorinated compounds.
Common Reagents and Conditions
Substitution: Reagents such as in acetone can be used for halogen exchange reactions.
Reduction: in the presence of a is commonly used for reduction.
Oxidation: or can be employed for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield compounds like 2,3,3-triiodo-1,1,1-trifluoropropane , while reduction can produce 2,3-dichloro-1,1,1-trifluoropropane .
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-trifluoro-2,2,3,3,3-pentachloropropane
- 1,1,2-trichloro-1,2,2-trifluoroethane
- 1,1,3-trichloro-1,3,3-trifluoropropane
Uniqueness
Propane, 2,3,3-trichloro-1,1,1-trifluoro- is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2,3,3-trichloro-1,1,1-trifluoropropane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl3F3/c4-1(2(5)6)3(7,8)9/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUGFVKSZJCZEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)Cl)(C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl3F3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334562 | |
Record name | Propane, 2,3,3-trichloro-1,1,1-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
431-51-6 | |
Record name | Propane, 2,3,3-trichloro-1,1,1-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.